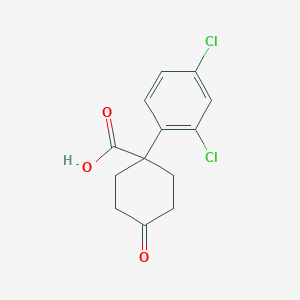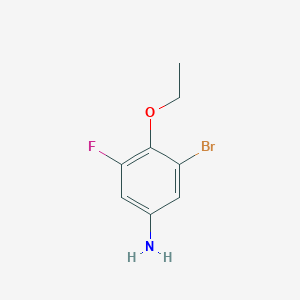
3-Bromo-4-ethoxy-5-fluoroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 3-Bromo-4-ethoxy-5-fluoroaniline typically involves condensation reactions and various organic synthesis techniques such as bromination, ethoxylation, and fluorination. An example of a similar synthetic approach is seen in the synthesis of benzylideneaniline compounds, indicating a method that could potentially be adapted for the synthesis of 3-Bromo-4-ethoxy-5-fluoroaniline (Subashini et al., 2021).
Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. While specific studies on 3-Bromo-4-ethoxy-5-fluoroaniline may not be available, analogous compounds, like benzylideneaniline derivatives, have been structurally characterized, providing insight into similar molecular frameworks (Subashini et al., 2021).
科学的研究の応用
Synthesis and Biological Activities of New Quinoline Derivatives
One study focused on the synthesis of new quinoline derivatives using a precursor similar to 3-Bromo-4-ethoxy-5-fluoroaniline. These compounds were evaluated for their biological activities against various bacterial and fungal strains. Most synthesized compounds showed significant antibacterial activity against both gram-positive and gram-negative bacteria, with one compound demonstrating remarkable antifungal activity (Abdel‐Wadood et al., 2014).
Discovery of Potent Antitumor Agents
Another research effort led to the discovery of a more potent antitumor agent, identified through the structural modification of an existing small chemical compound. This novel compound exhibited enhanced antiproliferative activities against a range of tumor cell lines, blocking AKT phosphorylation and inducing cancer cell apoptosis, suggesting its potential in anti-angiogenesis activity (Yin et al., 2013).
Synthesis of Biologically Active Intermediates
Research on the synthesis of biologically active intermediates involved the use of compounds analogous to 3-Bromo-4-ethoxy-5-fluoroaniline. These intermediates serve as crucial building blocks in developing compounds with a range of biological activities, indicating the importance of such derivatives in medicinal chemistry (Wang et al., 2016).
Brominated Precursors in Synthesis
A study explored brominated trihalomethylenones as versatile precursors for synthesizing various pyrazoles. These precursors were used in reactions to produce compounds with potential applications in medicinal chemistry, demonstrating the utility of brominated and ethoxy-substituted compounds in synthesizing novel bioactive molecules (Martins et al., 2013).
Synthesis of Benzylideneaniline Compounds
Another investigation involved the synthesis of benzylideneaniline compounds with structural similarities to 3-Bromo-4-ethoxy-5-fluoroaniline. These compounds were analyzed for their nonlinear optical properties and biological activities, highlighting the application of such derivatives in the fields of materials science and bioactive compound development (Subashini et al., 2021).
Safety and Hazards
3-Bromo-4-ethoxy-5-fluoroaniline is classified as Acute Tox. 3 Oral . The hazard statements include H301, and the precautionary statements include P301 + P330 + P331 + P310 . It’s important to handle this compound with care, using appropriate personal protective equipment and following safe laboratory practices.
特性
IUPAC Name |
3-bromo-4-ethoxy-5-fluoroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFNO/c1-2-12-8-6(9)3-5(11)4-7(8)10/h3-4H,2,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKPHRBXTKLFFHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)N)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20551226 |
Source


|
| Record name | 3-Bromo-4-ethoxy-5-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20551226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-ethoxy-5-fluoroaniline | |
CAS RN |
1280786-90-4 |
Source


|
| Record name | Benzenamine, 3-bromo-4-ethoxy-5-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1280786-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-ethoxy-5-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20551226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

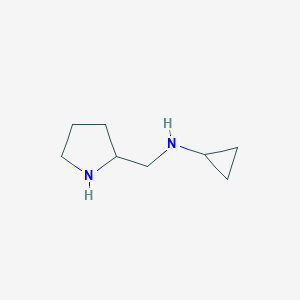
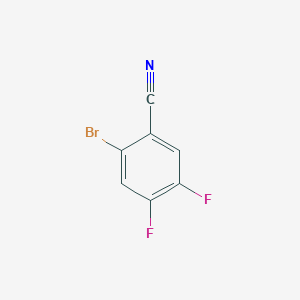
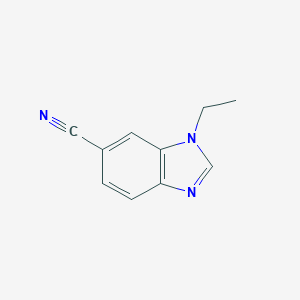
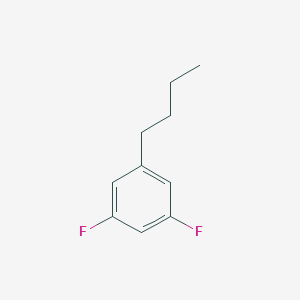
![4-Chloro-2-methyl-6-phenylfuro[3,2-d]pyrimidine](/img/structure/B59712.png)
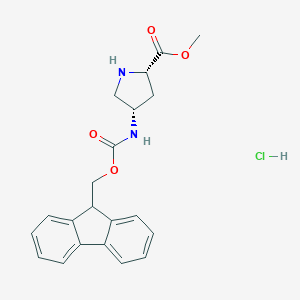
![(1S,9S,10S)-17-(Trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol](/img/structure/B59725.png)
![3-Azabicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B59730.png)
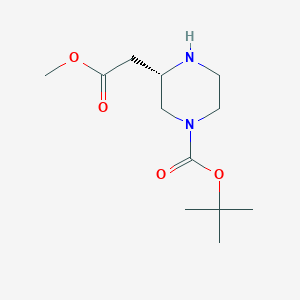
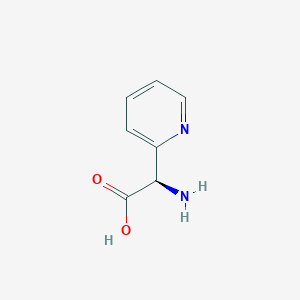
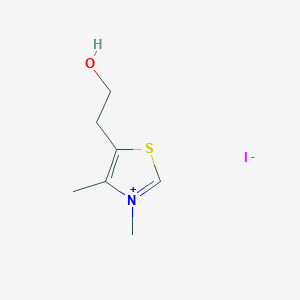
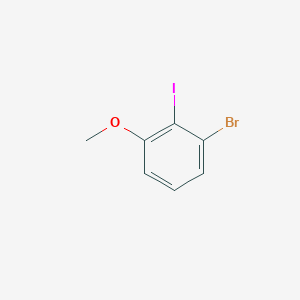
![Benzo[d]thiazole-4-carboxylic acid](/img/structure/B59935.png)
